molecular formula C7H3BrN2O2S B2588586 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 1779899-22-7

7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No. B2588586
M. Wt: 259.08
InChI Key: WGHGXDQAPFWFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid is a chemical compound with the molecular formula C7H3BrN2O2S . It has a molecular weight of 259.08 .


Synthesis Analysis

The synthesis of 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid involves Pd-catalyzed C–N Buchwald–Hartwig cross-coupling . This process involves either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The yields are good to excellent (50% quantitative yield), and the reaction conditions vary due to the different electronic character of the substrates .

Scientific Research Applications

Pyrazines in Food Science

Pyrazines are crucial for imparting baking, roasted, and nutty flavors in food products through the Maillard reaction. Strategies to control pyrazine generation in food processing involve utilizing new reactants, modifying reaction conditions, and adopting emerging techniques like ultrasound to promote desirable flavors while minimizing harmful by-products (Yu et al., 2021).

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and more. The diversity of these biological activities underscores the potential of pyrazine derivatives in drug development and therapeutic applications (Ferreira & Kaiser, 2012); (Doležal & Zítko, 2015).

Pyrazine Derivatives in Synthesis and Drug Discovery

Pyrazine and phenazine heterocycles are platforms for total synthesis and drug discovery, showing promise in medicine due to their interesting reactivity profiles and therapeutic value. The synthetic methodologies and medicinal chemistry efforts around these heterocycles offer promise for future pharmaceuticals (Huigens et al., 2022).

Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives, which are significant scaffold structures in heterocyclic compounds, show antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. This highlights the biological importance and synthetic versatility of pyrazole derivatives in medicinal chemistry (Cetin, 2020).

properties

IUPAC Name

7-bromothieno[2,3-b]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHGXDQAPFWFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=C(S2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid

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